

physicochemical properties of 3,5-Difluoroisonicotinonitrile

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Compound of Interest

Compound Name: 3,5-Difluoroisonicotinonitrile

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An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,5-Difluoroisonicotinonitrile**. Due to the nature of this compound as a specialized research chemical, publicly available experimental data is limited. Therefore, this document focuses on providing the foundational structural information alongside detailed, standardized experimental protocols for the determination of its key physicochemical properties. These methodologies are essential for any research or development program involving this compound.

Compound Identification and Properties

3,5-Difluoroisonicotinonitrile, also known as 3,5-difluoropyridine-4-carbonitrile, is a fluorinated heterocyclic compound. The precise characterization of its properties is critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, membrane permeability, and target binding.^{[1][2]}

Table 1: Molecular Identifiers for **3,5-Difluoroisonicotinonitrile**

Identifier	Value	Reference
CAS Number	1214377-09-9	[3][4][5]
Molecular Formula	C ₆ H ₂ F ₂ N ₂	[3]
Molecular Weight	140.09 g/mol	[3]
IUPAC Name	3,5-difluoropyridine-4-carbonitrile	[3]

| Canonical SMILES | C1=C(C(=C(N=C1)F)C#N)F | |

Table 2: Physicochemical Properties of **3,5-Difluoroisonicotinonitrile**

Property	Value	Method
Melting Point	Data not available	Capillary Method
Boiling Point	Data not available	Micro-capillary Method
Water Solubility	Data not available	Shake-Flask Method
pKa	Data not available	Potentiometric Titration
LogP	Data not available	RP-HPLC Method

Note: Experimental data for these properties are not readily found in public literature. The methods listed are the standard protocols recommended for their determination.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.

Synthesis and Characterization

A general approach to synthesizing substituted isonitriles involves the dehydration of N-substituted formamides.[6][7][8] Characterization relies on a combination of spectroscopic methods to confirm the structure and purity.

- **General Synthesis:** A common route involves the reaction of a corresponding N-substituted formamide with a dehydrating agent such as triphenylphosphine and iodine or a chlorophosphate compound in the presence of a tertiary amine base.^{[6][8]} The reaction is typically performed under ambient conditions in a suitable solvent like dichloromethane.^[6]
- **Purification:** The crude product is purified using column chromatography on silica gel.
- **Structural Characterization:**
 - **NMR Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR spectra are recorded to confirm the chemical structure. For fluorinated aromatic compounds, ^{19}F NMR is particularly powerful due to its wide chemical shift range and high sensitivity to the local electronic environment.^{[9][10][11]}
 - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.^[12]
 - **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify characteristic functional groups, such as the $\text{C}\equiv\text{N}$ stretch of the nitrile group.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid turns into a liquid.^[13] A narrow melting range ($0.5\text{-}1.0^\circ\text{C}$) is indicative of a pure compound.^[14]

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.^[13]
- **Capillary Loading:** Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.^{[15][16]}
- **Measurement:**
 - Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp device).^[16]
 - Heat the sample rapidly to about $15\text{-}20^\circ\text{C}$ below the expected melting point.
 - Decrease the heating rate to $1\text{-}2^\circ\text{C}$ per minute to allow for thermal equilibrium.^[15]

- Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

Boiling Point Determination (Microscale Method)

This technique is suitable for determining the boiling point of small quantities of liquid (as low as 5 μL).[\[17\]](#)

- Apparatus Setup: Attach a small (e.g., 6 x 50 mm) test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[\[18\]](#)
- Sample Addition: Add approximately 0.2-0.5 mL of the liquid sample into the test tube.[\[19\]](#)[\[20\]](#)
- Bell Capillary: Place a smaller, sealed-end capillary tube (a "bell") into the test tube with its open end down.[\[17\]](#)[\[19\]](#) This traps a small pocket of air to ensure smooth boiling.
- Heating: Place the assembly in a heating bath (e.g., a Thiele tube or a metal heating block).[\[18\]](#)[\[20\]](#)
- Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the bell capillary as the air expands. When the boiling point is reached, a rapid and continuous stream of bubbles will be observed.[\[17\]](#)[\[18\]](#)
- Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the bell capillary.[\[19\]](#)

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[\[21\]](#)[\[22\]](#)

- Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS).[\[22\]](#)[\[23\]](#)
- Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 18-24 hours) to

ensure equilibrium is reached between the dissolved and undissolved solid.[24][25][26]

- **Phase Separation:** After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration through a low-binding filter (e.g., 0.45 μm PVDF).[23][24]
- **Quantification:** Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[24][26] The calculated concentration is the solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with an acid or base.[27][28][29][30]

- **System Calibration:** Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]
- **Sample Preparation:** Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[30] Maintain a constant ionic strength using a background electrolyte like KCl.[27]
- **Titration:** Place the solution in a jacketed vessel at a constant temperature. Purge the solution with nitrogen to remove dissolved CO_2 .[27][30]
- **Data Collection:** While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[30]
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[29]

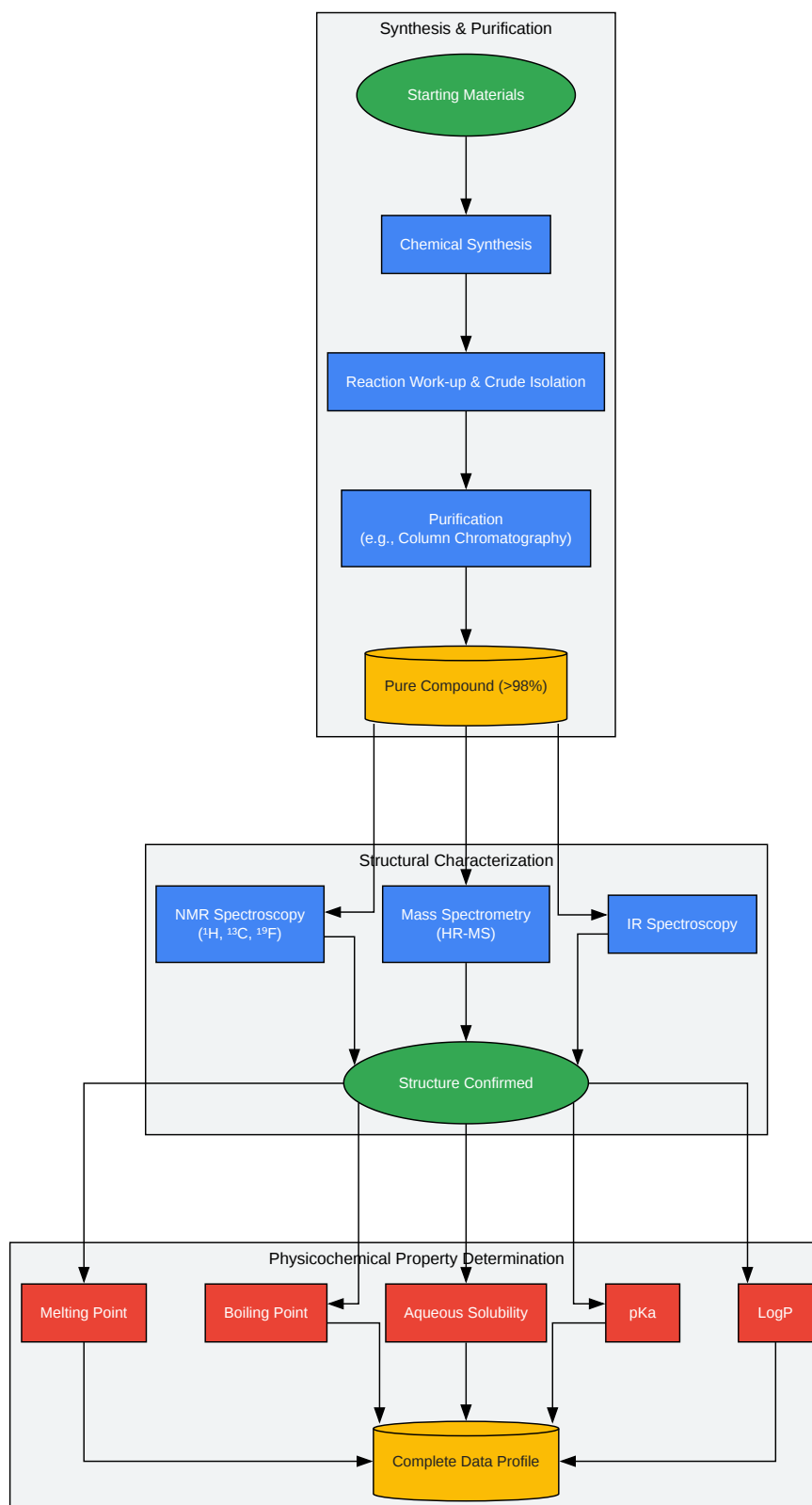
LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[21][31]

- System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[32]
- Calibration: Prepare a set of reference standards with well-established LogP values that span the expected range of the test compound.[31]
- Retention Time Measurement: Inject each standard and the test compound onto the HPLC system and measure their retention times (t_R). Also, measure the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
- Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: $k' = (t_R - t_0) / t_0$. [21]
- Correlation: Plot the logarithm of the capacity factor ($\log k'$) for the reference standards against their known LogP values. A linear regression of this plot yields a calibration curve.
- LogP Determination: Determine the $\log k'$ for **3,5-Difluoroisonicotinonitrile** and use the calibration curve equation to calculate its LogP value.

Integrated Compound Analysis Workflow

The logical flow from initial synthesis to final property determination is a critical pathway in chemical research. The following diagram illustrates this integrated workflow.



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